molecular formula C16H13ClN2O2 B12915679 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide CAS No. 88377-34-8

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide

Cat. No.: B12915679
CAS No.: 88377-34-8
M. Wt: 300.74 g/mol
InChI Key: LVWYYMVQAKBFAS-UHFFFAOYSA-N
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Description

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a chemical compound with the molecular formula C16H13ClN2O2. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which results in good to excellent yields (72-95%) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation reactions using optimized catalytic systems to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with DNA and enzymes in a distinct manner. Its combination of a chloro and methoxy group on the acridine ring enhances its biological activity and selectivity compared to other acridine derivatives .

Biological Activity

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 88377-34-8
  • Molecular Formula: C14H12ClN3O2
  • Molecular Weight: 273.72 g/mol

The biological activity of this compound is primarily attributed to its ability to intercalate DNA. This interaction disrupts normal DNA function, leading to inhibition of replication and transcription processes. The compound has shown affinity for both G-quadruplex and duplex DNA structures, which are critical in cancer cell proliferation.

DNA Binding Affinity

Studies have demonstrated that acridine derivatives exhibit varying degrees of binding affinity to DNA:

CompoundBinding TypeAffinity (Kd)
This compoundDuplex DNAHigh
5-Methylacridine-4-carboxamideG-QuadruplexModerate

These interactions can lead to significant cytotoxic effects in tumor cells by inducing apoptosis and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results indicate that this compound exhibits potent anti-tumor activity.

Case Study: MTT Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)1.2DNA intercalation leading to apoptosis
A549 (Lung)0.85Cell cycle arrest at G2/M phase
MCF7 (Breast)1.5Induction of p53-mediated pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

Research Findings

Recent studies have focused on the structural modifications of acridine derivatives to enhance their biological activity. For instance, the introduction of different substituents on the acridine core has been shown to significantly affect both DNA binding affinity and cytotoxicity.

Summary of Findings:

  • Enhanced Antiproliferative Activity : Modifications such as methyl and methoxy groups improve the compound's interaction with DNA.
  • Mechanistic Insights : The compound induces apoptosis via activation of caspases and phosphorylation of histone H2A.X, indicating DNA damage.
  • Potential Drug Development : Due to its favorable properties, there is ongoing research into its use as a lead compound for developing new anti-cancer therapies.

Properties

CAS No.

88377-34-8

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

9-chloro-5-methoxy-N-methylacridine-4-carboxamide

InChI

InChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20)

InChI Key

LVWYYMVQAKBFAS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC

Origin of Product

United States

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